molecular formula C57H106O6 B039318 Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate CAS No. 113829-10-0

Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate

Cat. No. B039318
CAS RN: 113829-10-0
M. Wt: 887.4 g/mol
InChI Key: RYNHWWNZNIGDAQ-WGSDILPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate belongs to the class of organic compounds known as triacylglycerols . These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages .


Molecular Structure Analysis

The molecular structure of Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate involves a glycerol backbone with three fatty acid chains attached through ester linkages . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate are not extensively detailed in the search results. It is soluble in water at a concentration of 1.619e-020 mg/L @ 25 °C (estimated) .

Scientific Research Applications

Natural Occurrence and Fungal Associations

Glycerol tri-dehydrocrepenynate, a variant of Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate, is notably present in the fruiting bodies of the Basidiomycete Craterellus cornucopioides, a type of fungus. This compound represents a significant part (66%) of the triacylglycerol content in these fungi (Magnus, Lacan, Aplin, & Thaller, 1989).

Synthesis and Biochemical Applications

Synthetic approaches to related compounds have been explored, such as the synthesis of 1,2-di-O-9′-octadecenyl-3-O-β-D-galactopyranosyl-sn-glycerol, highlighting the potential for biochemical applications and studies (Heinz, Siebertz, & Linscheid, 1979).

Phase Equilibria Studies

Research into the phase equilibria of glycerol tristearate and glycerol trioleate, compounds closely related to Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate, in carbon dioxide and sulfur hexafluoride has been conducted. This provides insights into the solubility and behavior of such compounds under different pressure and temperature conditions, which is essential for various industrial applications (Perko, Knez, & Škerget, 2012).

Gastrointestinal Absorption Studies

The intestinal absorption of glycerol trioctadecenyl ether, a similar compound, has been studied to understand the absorption of non-hydrolyzed triglycerides. This research provides valuable insights into the digestion and metabolic fate of such compounds (Spener, Paltauf, & Holasek, 1968).

Anti-inflammatory Properties

A study on a galactolipid derived from rose hip, structurally similar to Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate, revealed its anti-inflammatory properties and inhibition of human neutrophil chemotaxis. This suggests potential therapeutic applications of similar compounds in controlling inflammation (Larsen, Kharazmi, Christensen, & Christensen, 2003).

properties

IUPAC Name

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25+,30-27+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNHWWNZNIGDAQ-WGSDILPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H106O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

887.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031144
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate

CAS RN

2410-28-8
Record name Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031144
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

22.5 - 23.5 °C
Record name Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031144
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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